5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound featuring a unique structure that combines a benzodiazole ring with a cyclooctyl group and a dihydropyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole intermediate, which is then coupled with a cyclooctyl derivative. The final step involves the formation of the dihydropyrrolone ring through cyclization reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to proteins or its effects on cellular processes .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases. Research may investigate its efficacy, toxicity, and mechanism of action in preclinical and clinical studies .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the design of advanced polymers or other functional materials .
Mechanism of Action
The mechanism by which 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring may facilitate binding to specific sites, while the cyclooctyl group could influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one stands out due to its cyclooctyl group, which imparts unique steric and electronic properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclooctyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H24N4O/c20-18-17(19-21-14-10-6-7-11-15(14)22-19)16(24)12-23(18)13-8-4-2-1-3-5-9-13/h6-7,10-11,13,20,24H,1-5,8-9,12H2,(H,21,22) |
InChI Key |
ZUNURMAEMNVFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.